molecular formula C19H20O6 B282024 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

Cat. No.: B282024
M. Wt: 344.4 g/mol
InChI Key: CEBBHGDAHZDJTP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is a natural product found in Pongamia pinnata, Millettia leucantha, and Merrillia caloxylon with data available.

Scientific Research Applications

Cytotoxicity and Cancer Cell Inhibition

2'-Hydroxy-2,3,4',6'-tetramethoxychalcone (HTMC) demonstrates potent in vitro cytotoxicity, specifically targeting cell lines derived from human lung cancer. It induces G1 phase cell-cycle arrest in A549 lung adenocarcinoma cells, modulating cell-cycle regulatory proteins and accumulating tumor suppressor genes p53 and p21. This property also extends to in vivo settings where HTMC acts as a tumor growth suppressor (Rao et al., 2010).

Synthesis and Pharmacological Evaluation

2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and its related compounds have shown the capability to inhibit enzymic lipid peroxidation and reduce LTB4 release from human neutrophils, indicating potential anti-inflammatory effects. This compound also inhibits phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation, demonstrating a broad spectrum of pharmacological activities (Ballesteros et al., 1995).

Antiproliferative Activities

Aminoalkylated derivatives of 2'-hydroxy-3,4,4',6'-tetramethoxychalcone exhibit significant in vitro antiproliferative activities against various human cancer cell lines. These compounds, particularly when modified at the 2'-O-position with an aminoalkyl moiety, display enhanced antiproliferative effects, suggesting their potential in cancer therapy (Li et al., 2018).

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3/b7-5+

InChI Key

CEBBHGDAHZDJTP-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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